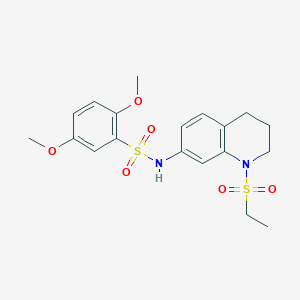

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

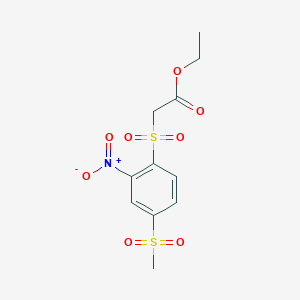

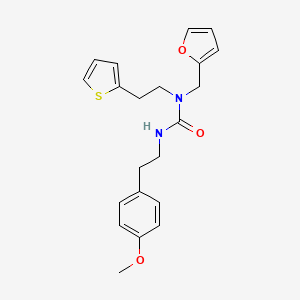

This compound contains a sulfonyl group, a tetrahydroquinoline group, and a dimethoxybenzene group . The sulfonyl group is a functional group found primarily in sulfones, or a substituent obtained from a sulfonic acid by the removal of the hydroxyl group . Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline that has been fully reduced. Dimethoxybenzene refers to the substitution of two methoxy groups (-OCH3) on a benzene ring.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the molecule. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. Sulfonyl groups are generally unreactive, but can be reduced to the sulfide with certain reagents . The reactivity of the tetrahydroquinoline and dimethoxybenzene groups would depend on their specific positions in the molecule .Applications De Recherche Scientifique

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds have shown significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. Activation of apoptotic pathways is mediated through the phosphorylation of p38 and ERK, suggesting a mechanism for their anti-cancer effects (Cumaoğlu et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been identified as potent inhibitors of various enzymes, including cyclic nucleotide-dependent protein kinases and protein kinase C. These findings highlight the potential of sulfonamides as therapeutic agents for diseases where enzyme modulation can provide relief or treatment. For example, isoquinolinesulfonamides have been shown to inhibit protein kinases significantly, offering a basis for developing novel treatments for diseases mediated by these enzymes (Hidaka et al., 1984).

Antimicrobial Activity

Sulfonamide derivatives have also been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, indicating their potential as antimicrobial agents. The structural diversity of sulfonamide derivatives allows for the exploration of new antimicrobial compounds with potentially novel mechanisms of action (Vanparia et al., 2010).

Potential in Anticancer and Anti-HIV Research

Further research into sulfonamide derivatives has explored their potential in treating cancer and HIV. Some compounds have demonstrated sensitivity against leukemia cell lines and moderate anti-HIV activity, suggesting a versatile therapeutic profile that could be leveraged in the development of treatments for these diseases (Pomarnacka & Kornicka, 2001).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-7-8-15(12-17(14)21)20-29(24,25)19-13-16(26-2)9-10-18(19)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOJNADWWAGQAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)

![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)

![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)